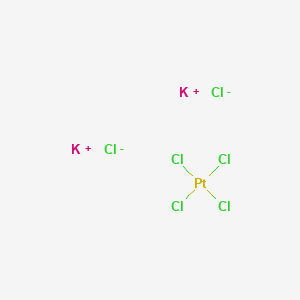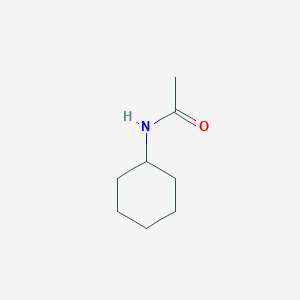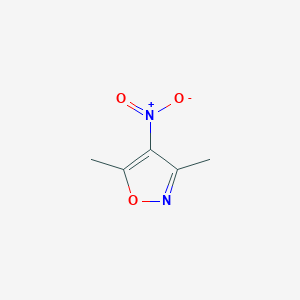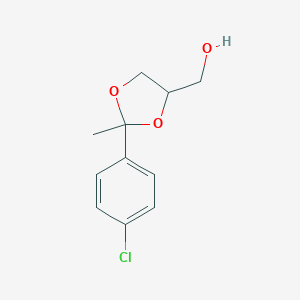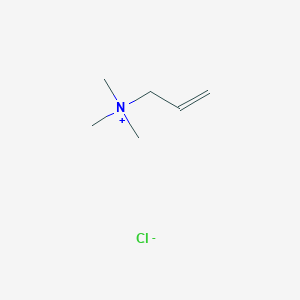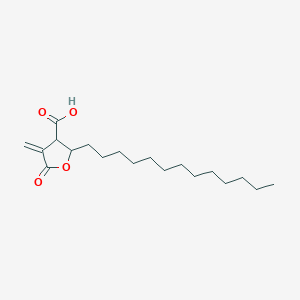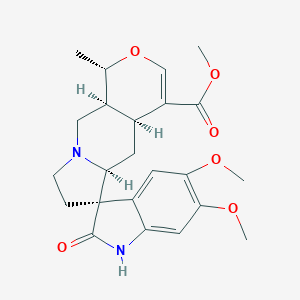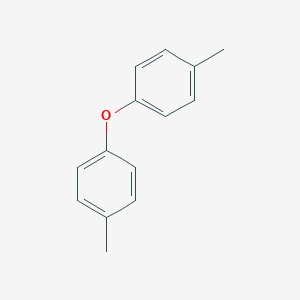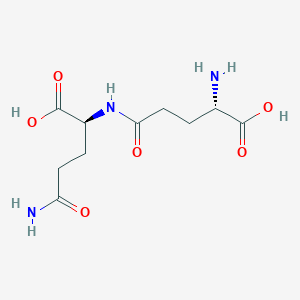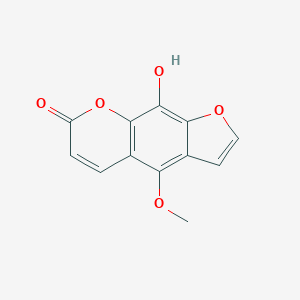
8-Hydroxybergapten
Descripción general
Descripción
El 8-Hidroxibergapteno es un compuesto natural que pertenece a la clase de las cumarinas. Es un derivado hidroxilado del bergapteno, que se encuentra en diversas plantas, especialmente en la familia Apiaceae. Este compuesto ha llamado la atención debido a sus potenciales actividades biológicas, incluyendo efectos antiarrugas y blanqueadores de la piel .
Aplicaciones Científicas De Investigación
El 8-Hidroxibergapteno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros derivados de cumarina.
Biología: Se estudia su papel en los mecanismos de defensa de las plantas.
Industria: Se utiliza en la industria cosmética por sus efectos beneficiosos para la piel.
Mecanismo De Acción
El 8-Hidroxibergapteno ejerce sus efectos a través de diversos mecanismos:
Efecto antiarrugas: Inhibe enzimas como la colagenasa, que descompone el colágeno, evitando así la degradación del colágeno.
Efecto blanqueador de la piel: Inhibe la tirosinasa, una enzima involucrada en la producción de melanina, lo que lleva a una reducción de la pigmentación.
Safety and Hazards
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 8-Hidroxibergapteno puede sintetizarse mediante la hidroxilación del bergapteno. El proceso implica el uso de enzimas específicas como la bergaptol 5-O-metiltransferasa, que convierte el bergaptol en bergapteno, seguido de hidroxilación para producir 8-Hidroxibergapteno .
Métodos de producción industrial
La producción industrial de 8-Hidroxibergapteno suele implicar la extracción de fuentes naturales, como las plantas de la familia Apiaceae. El proceso de extracción incluye la extracción con disolventes, la purificación y la cristalización para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-Hidroxibergapteno sufre diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como los haluros de alquilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y metoxilados, que pueden tener diferentes actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Bergapteno: Un precursor del 8-Hidroxibergapteno, conocido por sus propiedades fotosensibilizantes.
Isopimpinelina: Otro derivado de cumarina con actividades biológicas similares.
Psoraleno: Un compuesto utilizado en la fototerapia para afecciones cutáneas.
Singularidad
El 8-Hidroxibergapteno es único debido a su doble actividad en aplicaciones antiarrugas y blanqueadoras de la piel. Su capacidad para inhibir tanto la colagenasa como la tirosinasa lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHUMZXIJPVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166854 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Hydroxy-4-methoxypsoralen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1603-47-0 | |
| Record name | 8-Hydroxybergapten | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxybergapten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxybergapten | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-Hydroxy-4-methoxypsoralen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222.5 - 223 °C | |
| Record name | 9-Hydroxy-4-methoxypsoralen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-hydroxybergapten in the biosynthesis of isopimpinellin?
A1: this compound serves as a direct precursor to isopimpinellin in a biosynthetic pathway. [] Research shows that this compound undergoes O-methylation by specific O-methyltransferases in plant cells, leading to the formation of isopimpinellin. [] While xanthotoxin is another precursor to isopimpinellin, studies suggest that the pathway via this compound might be preferred due to faster hydroxylation of xanthotoxin. []
Q2: Can this compound be produced through biotechnological means?
A2: Yes, this compound can be produced through the biotransformation of bergapten using genetically modified yeast. [] By introducing genes encoding cinnamate 4-hydroxylase (AdC4H) from Angelica dahurica and cytochrome P450 reductase (ATR1) from Arabidopsis thaliana into yeast cells, researchers successfully demonstrated the conversion of bergapten to this compound. []
Q3: What is the potential of this compound in skincare?
A3: this compound, found in Angelica dahurica root extract, has shown potential for skin-whitening applications. [] Traditional medicine utilizes Angelica dahurica for various purposes, and research suggests this compound may contribute to its skin-related benefits. [, ] Further research is needed to fully understand its mechanisms of action and efficacy in skincare formulations.
Q4: How does this compound interact with cytochrome P450 enzymes?
A4: this compound, along with other linear furanocoumarins, has demonstrated inhibitory effects on specific cytochrome P450 enzymes, particularly CYP3A4. [] This inhibition may have implications for drug metabolism, potentially leading to drug-drug interactions. Further investigation is necessary to determine the clinical significance of these interactions and potential strategies for mitigation.
Q5: Are there any known glucosides of this compound?
A5: Yes, researchers have identified 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten as a new coumarin glucoside isolated from Heracleum rapula roots. [] This finding suggests that plants may store or utilize this compound in this glycosylated form.
Q6: Does the methylation of this compound play a role in the biosynthesis of other coumarins?
A6: Yes, this compound is methylated by specific O-methyltransferases to produce isopimpinellin. [, ] In Cnidium monnieri, CmOMT1 and CmOMT2 catalyze this methylation step. [] These enzymes exhibit broad substrate specificity, suggesting their involvement in multi-step methylation processes within the linear furanocoumarin biosynthetic pathway. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


